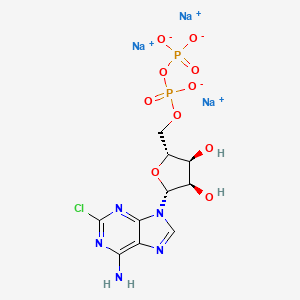

2-Chloroadenosine-5'-O-diphosphate (sodium salt)

説明

Nuclear Magnetic Resonance (NMR)

Although experimental NMR data for the sodium salt is not explicitly provided, predicted shifts for the base compound (C₁₀H₁₄ClN₅O₁₀P₂) include:

Infrared (IR) Spectroscopy

Characteristic IR absorptions include:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the trisodium salt would yield a molecular ion peak at m/z 527.59 ([M]⁺), with fragment ions at:

- m/z 410.02 : Loss of sodium phosphate (NaPO₃)

- m/z 348.08 : Adenine-chlororibose fragment ([C₁₀H₁₁ClN₅O₃]⁺)

- m/z 136.04 : Protonated adenine ([C₅H₅N₅]⁺) .

特性

分子式 |

C10H11ClN5Na3O10P2 |

|---|---|

分子量 |

527.59 g/mol |

IUPAC名 |

trisodium;[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H14ClN5O10P2.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |

InChIキー |

NMTRPZNUQJFPOL-CYCLDIHTSA-K |

異性体SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+] |

正規SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+] |

製品の起源 |

United States |

準備方法

Condensation of 2,6-Dichloropurine with Tetraacetyl Ribose

A patented method () employs 2,6-dichloropurine and tetraacetyl ribose catalyzed by 4-dimethylaminopyridine (DMAP) in toluene (3.5–5 mL/g substrate) at 100–130°C for 1.5–2.5 hours. This reaction yields 2,3,5-tri-O-acetyl-2,6-dichloropurine nucleoside (97.5% yield, 99.8% purity). Subsequent steps include:

-

Hydrolysis with sodium methoxide in methanol at 20–30°C to remove acetyl groups.

-

Ammoniation with ammonia water (2–4 mL/g) at 20–30°C to substitute the 6-chloro group with an amino group, forming 2-chloroadenosine .

Table 1: Reaction Conditions for 2-Chloroadenosine Synthesis

Chlorination of Adenosine

An alternative route involves direct chlorination of adenosine. A method () uses thionyl chloride (SOCl₂) and pyridine in acetonitrile at 0°C, followed by warming to ambient temperature. This produces 5'-chloro-5'-deoxy-2',3'-O-sulfinyladenosine intermediates , which are deprotected with aqueous methanolic ammonia to yield chloroadenosine (63% yield).

Key Challenges :

-

Sulfinyl byproducts require careful purification.

-

Lower yields compared to the DMAP-catalyzed method.

Phosphorylation to Form 2-Chloroadenosine-5'-O-diphosphate

The diphosphate moiety is introduced via enzymatic or chemical methods.

Enzymatic Phosphorylation

A chemo-enzymatic approach () utilizes phosphopentomutase (PPM) and phosphonucleotide phosphohydrolase (PNPII) :

-

Substrate Preparation : D-ribose 5-phosphate reacts with 2-chloroadenosine in the presence of MnCl₂ at 80°C.

-

Enzyme Activity : TthPPM and TthPNPII catalyze the transfer of phosphate groups, forming ADPR analogues .

Table 2: Enzymatic Phosphorylation Conditions

Chemical Phosphorylation

Chemical methods involve activating phosphate groups. For example:

-

Phosphorylation of 2-Chloroadenosine : Treatment with POCl₃ or P₂O₅ in pyridine or DMF generates the diphosphate.

-

Sodium Salt Formation : Exchange with NaOH or NaHCO₃ yields the sodium salt.

Limitations :

-

Low regioselectivity for 5'-O-phosphorylation.

-

Requires protecting groups to prevent side reactions.

Purification and Characterization

Critical steps include:

Comparative Analysis of Methods

化学反応の分析

Chlorination of Adenosine Derivatives

The synthesis of 2-chloroadenosine derivatives often involves halogenation of adenine or adenosine precursors. One method uses 2,6-dichloropurine as a starting material, which undergoes glycosylation with protected 2-deoxy-D-ribofuranose derivatives. For example:

-

Reaction of 2,6-dichloropurine with 1-α-chlorosugar in binary solvent mixtures (e.g., acetonitrile/tetrahydrofuran) yields 2-chloro-2′-deoxyadenosine intermediates .

-

Subsequent phosphorylation using POCl₃ or morpholidate condensation introduces the diphosphate group at the 5′-position .

Fluorination and Alkylation

-

DAST-mediated fluorination : Treatment of 2,6-dichloropurine nucleosides with diethylaminosulfur trifluoride (DAST) selectively replaces the 6-chloro group with fluorine, producing 2-chloro-6-fluoro intermediates .

-

N6-alkylation : Amination of acylated 2-chloro-6-fluoropurine nucleosides with alkylamines generates N6-alkylated analogues, enhancing metabolic stability .

Inhibition of Ecto-5′-Nucleotidase

2-Chloroadenosine-5′-O-diphosphate acts as a competitive inhibitor of ecto-5′-nucleotidase , an enzyme critical for extracellular nucleotide metabolism. Key findings include:

| Parameter | Value | Source |

|---|---|---|

| Inhibition of IMP hydrolysis | ~90% at 20× substrate conc. | |

| Comparison to AOPCP* | Less potent than AOPCP |

AOPCP = Adenosine 5′-methylenediphosphonate.

Interaction with Hsp70 Family Proteins

The compound inhibits the ATPase activity of mortalin (Hsp70 family) with an apparent Kᵢ of 45.05 µM . This interaction is attributed to structural mimicry of ADP, disrupting ATP binding and hydrolysis.

Platelet Aggregation and cAMP Modulation

-

Induces platelet aggregation in human platelet-rich plasma via P2Y₁ receptor activation, with effects antagonized by adenosine 5′-triphosphate (ATP) .

-

Inhibits prostaglandin E₂ (PGE₂)-induced cAMP production in platelets, demonstrating dual agonist/antagonist behavior .

Vasorelaxation and Blood Pressure Regulation

-

Relaxes precontracted guinea pig taenia coli strips (pD₂ = 6.74) .

-

Reduces arterial blood pressure in rats through adenosine receptor-mediated vasodilation .

Hydrolytic Sensitivity

-

The pyrophosphate linkage is susceptible to hydrolysis by alkaline phosphatases (e.g., E. coli phosphatase), yielding 2-chloroadenosine-5′-phosphoramidate .

-

Acidic conditions promote glycosidic bond cleavage , limiting stability in low-pH environments .

Solubility and Salt Formation

-

The sodium salt formulation enhances solubility in aqueous buffers (e.g., TEAB buffer), facilitating enzymatic assays .

-

Precipitation issues arise in nonpolar solvents (e.g., DMF), necessitating mixed solvent systems (H₂O/DMF) for reactions .

8-Substituted Derivatives

Modification at the adenine C8 position (e.g., 8-bromo, 8-phenyl) alters enzymatic turnover rates and receptor binding:

| Analogue | TRPM2 Antagonism (IC₅₀) | Source |

|---|---|---|

| 8-Ph-ADPR | 3 µM | |

| 2′-Deoxy-8-Ph-ADPR | 3 µM |

Ribose Modifications

-

Removal of the terminal ribose abolishes TRPM2 antagonist activity .

-

2′-Deoxyribose analogues retain potency but exhibit altered conformational preferences (e.g., C2′-endo vs. C3′-endo) .

Table 1: Synthetic Yields of 2-Chloroadenosine Derivatives

| Reaction Step | Yield | Conditions |

|---|---|---|

| Glycosylation of 2,6-dichloropurine | 56% | Acetonitrile/THF, 0°C → RT |

| DAST-mediated fluorination | 42% | Anhydrous DMF, 25°C |

Table 2: Enzymatic Inhibition Profiles

| Enzyme | Inhibition (%) | Substrate |

|---|---|---|

| Ecto-5′-nucleotidase | 90% | IMP |

| PPRP synthetase | 75% | PRPP |

Research Implications

2-Chloroadenosine-5′-O-diphosphate serves as a versatile tool for studying purinergic signaling, particularly in platelet function and calcium regulation. Its synthetic accessibility and modifiable structure make it a scaffold for developing TRPM2 antagonists and Hsp70 inhibitors with therapeutic potential . Future work should explore bioisosteric replacements (e.g., sulfamate groups) to improve metabolic stability .

科学的研究の応用

Chemical Properties and Structure

2-Chloroadenosine-5'-O-diphosphate (sodium salt) features a chlorinated adenine base that alters its interaction with biological receptors compared to other adenosine derivatives. This modification enhances its solubility in aqueous solutions, making it suitable for laboratory applications. The molecular formula is with a molecular weight of 527.6 g/mol .

The compound exhibits several notable biological activities:

- Platelet Aggregation : 2-Chloroadenosine-5'-O-diphosphate induces aggregation of human platelets, which is crucial for blood clotting processes. It acts as a potent aggregator, influencing hemostasis .

- Inhibition of cAMP Production : This compound inhibits prostaglandin E2-induced production of cyclic adenosine monophosphate (cAMP), which plays a critical role in various signaling pathways related to vasodilation and inflammation .

- Interaction with Purinergic Receptors : It functions as an agonist for P2Y purinoceptors, mediating responses to extracellular nucleotides. This interaction is essential for understanding the physiological roles of purinergic signaling in vascular tone regulation and platelet reactivity .

Pharmacological Studies

2-Chloroadenosine-5'-O-diphosphate has been employed in pharmacological research to elucidate the roles of purinergic receptors in various conditions:

- Cardiovascular Research : The compound's ability to modulate platelet function makes it valuable for studying cardiovascular diseases where platelet aggregation is a critical factor .

- Inflammatory Response : Its role in inhibiting cAMP production suggests potential applications in exploring inflammatory pathways, particularly in conditions like rheumatoid arthritis where adenosine metabolism is altered .

Cellular Signaling Investigations

The compound's interactions with different signaling pathways have been extensively studied:

- Protein Kinase Activity : Research has shown that 2-Chloroadenosine-5'-O-diphosphate can be used to investigate the substrate specificity of cyclic nucleotide-dependent protein kinases such as protein kinase A (PKA) and protein kinase G (PKG) .

- Vascular Physiology : Studies indicate that it can induce relaxation in isolated smooth muscle tissues, providing insights into vascular responses and potential therapeutic targets for managing hypertension .

Case Studies and Findings

Several studies highlight the practical implications of using 2-Chloroadenosine-5'-O-diphosphate in research:

- A study demonstrated that this compound significantly decreased arterial blood pressure in rat models, suggesting its potential as a therapeutic agent for managing hypertension .

- Another investigation revealed that 2-Chloroadenosine-5'-O-diphosphate could inhibit ATPase activity in specific enzymes, providing insights into its mechanism of action at the molecular level .

Comparison with Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Adenosine-5'-diphosphate | Base structure | Natural metabolite involved in energy transfer |

| 2-Chloroadenosine triphosphate (sodium salt) | Chlorinated base | Functions as a P2Y purinoceptor agonist |

| 8-Chloroadenosine-5'-O-monophosphate (sodium salt) | Chlorinated base | Exhibits different receptor selectivity |

| 2'-Deoxyadenosine-5'-O-diphosphate (sodium salt) | Deoxyribose structure | Lacks hydroxyl group at the 2' position |

The unique chlorination at the 2-position of the adenine ring enhances the compound's ability to modulate physiological responses compared to other adenosine derivatives .

作用機序

6. 類似の化合物との比較

類似の化合物

- 2-アジドアデノシン-5’-ジホスフェート

- 2-メチルチオアデノシン-5’-ジホスフェート

- 2-クロロアデノシン-5’-ホスフェート

比較

2-クロロアデノシン-5’-O-ジホスフェート (ナトリウム塩) は、アデノシン部分の2位に塩素原子が置換されているという独特の構造を持っています。 この修飾は、他の類似の化合物では見られない、血小板凝集の増強とcAMP生成の抑制などの独特の生物活性を付与します.

類似化合物との比較

Similar Compounds

- 2-Azidoadenosine-5’-diphosphate

- 2-Methylthioadenosine-5’-diphosphate

- 2-Chloroadenosine-5’-phosphate

Comparison

2-Chloroadenosine-5’-O-diphosphate (sodium salt) is unique due to its specific substitution of a chlorine atom at the 2-position of the adenosine moiety. This modification imparts distinct biological activities, such as enhanced platelet aggregation and inhibition of cAMP production, which are not observed with other similar compounds .

生物活性

2-Chloroadenosine-5'-O-diphosphate (sodium salt), often referred to as 2-Cl-ADP, is a chlorinated derivative of adenosine diphosphate (ADP). This compound has garnered interest due to its unique biological activities, particularly in the context of purinergic signaling pathways. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

2-Chloroadenosine-5'-O-diphosphate is characterized by the substitution of a chlorine atom at the 2-position of the adenine ring. This modification affects its interaction with various receptors and enzymes, making it a valuable tool in biochemical research.

-

Purinergic Receptor Interaction :

- P2Y Receptors : 2-Cl-ADP acts as an antagonist at the P2Y1 receptor, inhibiting calcium mobilization induced by ADP, with a Ki value of 2.3 µM in Jurkat cells expressing this receptor . This inhibition can affect platelet aggregation and smooth muscle contraction.

- P2X Receptors : Conversely, it serves as an agonist for P2X receptors, inducing inward currents in HEK293 cells expressing these receptors. The EC50 values for P2X receptor activation are approximately 0.5 µM for bladder smooth muscle and 2.5 µM for rat PC12 cells .

- Vasodilation :

- Cyclic Nucleotide Pathways :

Antiplatelet Activity

Research indicates that 2-Cl-ADP exhibits potent antiplatelet effects, which may be beneficial in managing thrombotic disorders. It targets platelet P2Y receptors, providing a dual mechanism of action that could enhance therapeutic efficacy compared to existing ADP receptor antagonists .

Study on Platelet Aggregation

In a study published in Nature, researchers demonstrated that 2-Cl-ADP significantly aggregates blood platelets more effectively than traditional ADP antagonists . This finding highlights its potential utility in clinical settings requiring rapid modulation of platelet function.

Cardiovascular Effects

A recent investigation into the cardiovascular effects of adenosine analogs revealed that 2-Cl-ADP could modulate vascular tone through its interaction with purinergic receptors, suggesting implications for treating conditions like hypertension and heart failure .

Data Summary

Q & A

Q. What experimental models are commonly used to study the vascular effects of 2-Chloroadenosine-5'-O-diphosphate?

Methodological Answer:

- Isolated Tissue Models : Pre-contracted guinea pig taenia coli strips are used to assess smooth muscle relaxation. The compound induces relaxation with a pD₂ value of 6.74, indicating its potency .

- In Vivo Blood Pressure Models : Rat arterial blood pressure measurements demonstrate dose-dependent hypotensive effects, providing insights into systemic vascular responses .

- Platelet Aggregation Assays : Human platelet-rich plasma (PRP) is treated with varying concentrations to study aggregation dynamics. The compound promotes aggregation in a concentration-dependent manner, contrasting with its vasorelaxant effects .

Q. How does 2-Chloroadenosine-5'-O-diphosphate modulate intracellular cAMP levels?

Methodological Answer:

- PGE2-Stimulated cAMP Inhibition : In PRP, prostaglandin E₂ (PGE2) elevates cAMP levels, which are suppressed by 2-Chloroadenosine-5'-O-diphosphate. Researchers quantify cAMP using ELISA or radioimmunoassays after pretreating cells with the compound .

- Dose-Response Analysis : Experiments compare cAMP levels across concentrations (e.g., 1–100 µM) to calculate IC₅₀ values, revealing competitive antagonism at adenosine receptors .

Q. What assays are employed to evaluate the compound’s impact on platelet function?

Methodological Answer:

- Light Transmission Aggregometry : PRP is exposed to agonists (e.g., ADP or collagen) with/without 2-Chloroadenosine-5'-O-diphosphate. Aggregation is measured as % transmittance change over time .

- Flow Cytometry : Surface markers like P-selectin or activated integrin αIIbβ3 are quantified to assess platelet activation states post-treatment .

Advanced Research Questions

Q. How can researchers resolve contradictory findings between pro-aggregatory and anti-inflammatory effects of 2-Chloroadenosine-5'-O-diphosphate?

Methodological Answer:

- Tissue-Specific Profiling : In THP-1 monocytes, the compound reduces TNF-α secretion (e.g., from 325 pg/mL to 53 pg/mL at 60 µM) via SIRT1 activation, while promoting platelet aggregation via P2Y₁₂ receptor modulation. Dual assays (ELISA for cytokines, aggregometry for platelets) clarify context-dependent roles .

- Receptor Knockdown Studies : siRNA silencing of SIRT1 or P2Y receptors in target cells isolates pathways responsible for divergent effects .

Q. What mechanistic insights explain the inhibition of mortalin’s ATPase activity by 2-Chloroadenosine-5'-O-diphosphate?

Methodological Answer:

- ATPase Activity Assays : Mortalin’s ATP hydrolysis is measured using malachite green phosphate assays. The compound exhibits a Kᵢ of 45.05 µM, suggesting competitive inhibition. Pre-incubation with ATP (0–200 µM) and compound (0–100 µM) generates Lineweaver-Burk plots to confirm inhibition type .

- Structural Docking Simulations : Molecular modeling predicts chlorine substitution at the 2-position disrupts ATP binding pockets, validated via mutagenesis (e.g., mortalin K⁶⁷A mutants) .

Q. How do researchers validate the role of P2Y receptors in mediating vascular responses to 2-Chloroadenosine-5'-O-diphosphate?

Methodological Answer:

- Pharmacological Antagonists : Pre-treatment with suramin (non-selective P2 antagonist) or MRS2179 (P2Y₁ antagonist) in isolated arteries/blood pressure models blocks effects. Dose-response curves shift rightward, confirming receptor involvement .

- Calcium Mobilization Assays : FLIPR-based intracellular Ca²⁺ flux measurements in HEK293 cells expressing P2Y receptors quantify ligand efficacy (e.g., EC₅₀ comparisons with ADP) .

Q. What methodologies quantify the compound’s dose-dependent effects on adipocyte fat mobilization?

Methodological Answer:

- Lipolysis Assays : Differentiated adipocytes are treated with 2-Chloroadenosine-5'-O-diphosphate (20–60 µM), and glycerol release is measured via colorimetric kits. Parallel SIRT1 activity assays (fluorescence increase up to 233%) confirm pathway linkage .

- Gene Expression Profiling : qPCR for lipolytic markers (e.g., ATGL, HSL) and anti-adipogenic genes (e.g., SIRT1 targets) correlates biochemical and transcriptional outcomes .

Key Considerations for Experimental Design

- Concentration Range : Use 1–100 µM for in vitro studies, reflecting physiological relevance and avoiding cytotoxicity .

- Tissue Specificity : Vascular vs. platelet models yield opposing outcomes; select models aligned with research goals .

- Receptor Crosstalk : Co-activation of adenosine and P2Y receptors may complicate data interpretation; include receptor-specific controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。